Product packaging for 4-(4-tert-Butylphenoxy)benzaldehyde(Cat. No.:CAS No. 108934-20-9)

4-(4-tert-Butylphenoxy)benzaldehyde

Cat. No.: B2738348
CAS No.: 108934-20-9
M. Wt: 254.329
InChI Key: OCZMDFXRKCGXFS-UHFFFAOYSA-N
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Description

4-(4-tert-Butylphenoxy)benzaldehyde is a useful research compound. Its molecular formula is C17H18O2 and its molecular weight is 254.329. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H18O2 B2738348 4-(4-tert-Butylphenoxy)benzaldehyde CAS No. 108934-20-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-tert-butylphenoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c1-17(2,3)14-6-10-16(11-7-14)19-15-8-4-13(12-18)5-9-15/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCZMDFXRKCGXFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Historical Perspectives on Aromatic Ether Aldehyde Chemistry

The development of synthetic methodologies for aromatic ether-aldehydes, such as 4-(4-tert-Butylphenoxy)benzaldehyde, is rooted in foundational organic reactions. The formation of the diaryl ether linkage and the introduction of the aldehyde group have been the subject of extensive research, leading to robust and efficient synthetic protocols.

Two classical named reactions form the bedrock of aromatic ether synthesis: the Williamson ether synthesis and the Ullmann condensation. The Williamson ether synthesis, developed by Alexander Williamson in 1850, involves the reaction of an alkoxide with an organohalide. wikipedia.orgbyjus.com This SN2 reaction was pivotal in understanding the structure of ethers and remains a widely used method for preparing both symmetrical and asymmetrical ethers in laboratory and industrial settings. wikipedia.orgbyjus.com For aromatic ethers, this typically involves the reaction of a phenoxide with an alkyl halide.

The Ullmann condensation, discovered by Fritz Ullmann in the early 20th century, provides a direct route to diaryl ethers through the copper-catalyzed reaction of an aryl halide with a phenol (B47542). wikipedia.orgresearchgate.net Historically, these reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.orggoogle.com However, modern advancements have led to the development of more efficient catalytic systems that operate under milder conditions. researchgate.net These methods have significantly improved the accessibility of complex diaryl ethers.

The synthesis of the benzaldehyde (B42025) moiety itself has a rich history, with numerous methods developed for the formylation of aromatic rings. These range from classical methods to modern catalytic approaches, providing chemists with a versatile toolkit for introducing the crucial aldehyde functional group.

Structural Significance and Synthetic Versatility As a Building Block

The structure of 4-(4-tert-Butylphenoxy)benzaldehyde is characterized by a benzaldehyde (B42025) ring linked to a 4-tert-butylphenyl group through an ether oxygen. This combination of a reactive aldehyde group, a bulky and lipophilic tert-butyl group, and a stable diaryl ether linkage makes it a highly versatile building block in organic synthesis.

The bulky tert-butyl group enhances the compound's solubility in organic solvents and can influence the morphology and properties of resulting materials. bohrium.com The aldehyde functional group serves as a reactive handle for a wide array of chemical transformations, including condensations, oxidations, and nucleophilic additions.

One notable application of this compound is in the synthesis of complex heterocyclic structures. For instance, 3-(4-tert-butyl-phenoxy)benzaldehyde, an isomer of the title compound, has been used in the synthesis of 4-methoxy-6-(3-(4-tert-butyl-phenoxy)-styryl)-2H-pyran-2-one. nih.gov This reaction, an aldol-type condensation, highlights the utility of the aldehyde group in forming new carbon-carbon bonds and constructing elaborate molecular architectures. nih.gov

Physicochemical Properties of this compound and Related Isomers

PropertyValue/DescriptionCompound
Molecular FormulaC₁₇H₁₈O₂3-(4-tert-butylphenoxy)benzaldehyde uni.lu
InChIKeyYZIHNHLGGMSWAD-UHFFFAOYSA-N3-(4-tert-butylphenoxy)benzaldehyde uni.lu
AppearanceColorless to light yellow liquid4-(tert-Butoxy)benzaldehyde chembk.com
OdorAlmond-like4-(tert-Butoxy)benzaldehyde chembk.com
SolubilitySoluble in alcohol and ketone solvents; lower solubility in water.4-(tert-Butoxy)benzaldehyde chembk.com

This table presents data for this compound and its closely related isomers to illustrate the general properties of this class of compounds.

Position Within the Landscape of Advanced Organic Material Precursors

Traditional Reaction Pathways

The conventional synthesis of this compound can be approached from two main perspectives: forming the ether bond as a key step or creating the aldehyde group on a pre-existing diaryl ether framework.

Etherification-Based Syntheses

These methods prioritize the construction of the C-O-C ether linkage between the 4-tert-butylphenol (B1678320) and a suitable benzaldehyde precursor.

Nucleophilic aromatic substitution (SNAr) is a prominent strategy for forming the diaryl ether bond. This reaction typically involves the displacement of a leaving group on an aromatic ring by a nucleophile. In the context of synthesizing this compound, this involves the reaction of 4-tert-butylphenoxide with an activated 4-halobenzaldehyde, most commonly 4-fluorobenzaldehyde (B137897). The fluorine atom acts as an excellent leaving group, activated by the electron-withdrawing aldehyde group at the para position. researchgate.netlibretexts.org

The reaction is generally carried out in the presence of a base, such as potassium carbonate, which deprotonates the 4-tert-butylphenol to generate the more nucleophilic phenoxide ion. researchgate.netwalisongo.ac.id A polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) is often employed to facilitate the reaction. researchgate.netwalisongo.ac.id The presence of electron-withdrawing groups on the aryl halide is crucial for the success of SNAr reactions, as they stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org

A typical procedure involves heating a mixture of 4-fluorobenzaldehyde, 4-tert-butylphenol, and potassium carbonate in DMSO. walisongo.ac.id The reaction proceeds via the addition of the 4-tert-butylphenoxide to the carbon atom bearing the fluorine, followed by the elimination of the fluoride (B91410) ion to yield the desired diaryl ether. libretexts.org

Table 1: Reaction Conditions for Nucleophilic Aromatic Substitution

ReactantsBaseSolventTemperature (°C)Reaction TimeReference
4-Fluorobenzaldehyde, 4-tert-ButylphenolK₂CO₃DMSO14030 min walisongo.ac.id
4-Fluorobenzaldehyde, 4-MethoxyphenolK₂CO₃DMSO14030 min walisongo.ac.id
4-Fluorobenzaldehyde, 1-MethylpiperazineK₂CO₃DMFRefluxNot Specified researchgate.net

This table is interactive. Click on the headers to sort the data.

The Ullmann condensation, a copper-catalyzed reaction, provides an alternative route for the formation of diaryl ethers. wikipedia.orgorganic-chemistry.org This method is particularly useful when the aryl halide is less reactive towards uncatalyzed nucleophilic substitution. The traditional Ullmann reaction involves the coupling of an aryl halide with an alcohol or phenol (B47542) in the presence of a stoichiometric amount of copper at high temperatures. wikipedia.orgmdpi.com

Modern variations often utilize catalytic amounts of a copper salt, such as copper(I) iodide, along with a ligand to improve solubility and catalytic activity. wikipedia.org The reaction typically requires a high-boiling polar solvent like N-methylpyrrolidone (NMP), nitrobenzene, or DMF. wikipedia.org The mechanism is thought to involve the formation of a copper(I) alkoxide, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the ether and regenerate the copper catalyst. wikipedia.org

For the synthesis of this compound, this would involve the reaction of 4-tert-butylphenol with a 4-halobenzaldehyde (e.g., 4-iodobenzaldehyde (B108471) or 4-bromobenzaldehyde) in the presence of a copper catalyst and a base. While specific examples for this exact transformation are not prevalent in the provided context, the general applicability of the Ullmann condensation to diaryl ether synthesis is well-established. wikipedia.orgorganic-chemistry.orgmdpi.com

The Williamson ether synthesis is a classic and versatile method for preparing ethers, proceeding via an SN2 reaction between an alkoxide and an alkyl halide. masterorganicchemistry.comlibretexts.org While primarily used for synthesizing alkyl ethers, adaptations can be made for aryl ether synthesis, particularly when one of the components is an alkyl halide. vaia.com However, for the direct synthesis of a diaryl ether like this compound, the traditional Williamson approach is not directly applicable as it would require the unfavorable SN2 reaction on an aryl halide. masterorganicchemistry.com

An adapted approach could involve reacting the sodium salt of 4-tert-butylphenol with a benzyl (B1604629) halide that already contains a protected aldehyde or a precursor group at the 4-position. For instance, reacting sodium 4-tert-butylphenoxide with 4-(bromomethyl)benzaldehyde (B112711) dimethyl acetal (B89532) would form the ether linkage. Subsequent deprotection of the acetal would then yield the final product. The success of this SN2 reaction relies on using a primary benzyl halide to minimize competing elimination reactions. masterorganicchemistry.comvaia.com

Benzaldehyde Moiety Formation

In this strategic approach, the diaryl ether, 4-(4-tert-butylphenoxy)toluene, is first synthesized, and then the methyl group is oxidized to an aldehyde.

A common and effective method for introducing the benzaldehyde functionality is through the oxidation of the corresponding benzyl alcohol or the methyl group of a toluene (B28343) derivative. nih.govgoogle.com

For instance, 4-(4-tert-butylphenoxy)benzyl alcohol can be oxidized to this compound. Various oxidizing agents can be employed for this transformation, including pyridinium (B92312) chlorochromate (PCC) and manganese dioxide (MnO₂). The choice of oxidant is crucial to avoid over-oxidation to the carboxylic acid.

Alternatively, and more directly, the methyl group of 4-(4-tert-butylphenoxy)toluene can be oxidized to the aldehyde. This partial oxidation can be challenging as the reaction can proceed to the carboxylic acid. Catalytic systems have been developed to achieve selective oxidation. For example, the partial oxidation of 4-tert-butyltoluene (B18130) to 4-tert-butylbenzaldehyde (B1265539) has been studied using cobalt(II) acetate (B1210297) or cerium(III) acetate as catalysts in the presence of bromide ions and hydrogen peroxide in acetic acid. nih.gov This methodology could be applied to the oxidation of 4-(4-tert-butylphenoxy)toluene. Another approach involves electrochemical oxidation. For example, 4-tert-butyltoluene can be electrochemically oxidized to 4-tert-butylbenzaldehyde dimethyl acetal. vapourtec.com

Table 2: Oxidation Reactions for Benzaldehyde Synthesis

Starting MaterialOxidant/CatalystProductSelectivity/YieldReference
4-tert-ButyltolueneCo(OAc)₂/Br⁻/H₂O₂4-tert-Butylbenzaldehyde75-80% selectivity nih.gov
4-tert-ButyltolueneCe(OAc)₃/Br⁻/H₂O₂4-tert-Butylbenzaldehyde~50% selectivity nih.gov
4-tert-ButoxytolueneElectrochemical Oxidation4-tert-Butoxybenzaldehyde dimethyl acetalNot Specified google.com
TolueneMn₃O₄/CNTs/O₂/TBHPBenzyl alcohol and Benzaldehyde90.49% selectivity mdpi.com
Benzyl alcohol[Mn(bipy)₂]²⁺/HMS/TBHPBenzaldehyde100% selectivity ias.ac.in

This table is interactive. Click on the headers to sort the data.

Formylation Reactions (e.g., Vilsmeier-Haack, Gattermann-Koch)

Formylation reactions represent a direct method for introducing an aldehyde group onto an aromatic ring. The feasibility of these reactions for synthesizing this compound depends heavily on the specific reaction chosen, as the substrate, 4-tert-butylphenoxybenzene, is an electron-rich phenol ether.

Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds, making it a suitable pathway for the synthesis of this compound. wikipedia.org The reaction employs a substituted formamide, most commonly N,N-dimethylformamide (DMF), and an acid halide like phosphorus oxychloride (POCl₃) to generate an electrophilic chloroiminium ion known as the Vilsmeier reagent. thieme-connect.decambridge.org This reagent then attacks the electron-rich aromatic ring of 4-tert-butylphenoxybenzene.

The mechanism proceeds via electrophilic aromatic substitution, where the Vilsmeier reagent acts as the electrophile. youtube.com The substitution is directed to the para position relative to the phenoxy group due to its activating and ortho-, para-directing nature. The resulting iminium ion is subsequently hydrolyzed during aqueous workup to yield the final aldehyde product. wikipedia.org The reaction is generally effective for activated substrates like phenol ethers. cambridge.org

Gattermann-Koch Reaction: In contrast, the Gattermann-Koch reaction is generally not applicable for the formylation of phenol or phenol ether substrates. collegedunia.comwikipedia.orgbyjus.com This classic reaction introduces a formyl group using carbon monoxide (CO) and hydrochloric acid (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), often with a copper(I) chloride co-catalyst. collegedunia.combyjus.com The reaction conditions and the nature of the Lewis acid catalyst can lead to the cleavage of the ether linkage in substrates like 4-tert-butylphenoxybenzene, making this method unsuitable for its synthesis.

ReactionTypical ReagentsSubstrateApplicabilityReference
Vilsmeier-HaackDMF, POCl₃4-tert-butylphenoxybenzeneApplicable due to the electron-rich nature of the substrate. wikipedia.orgcambridge.org
Gattermann-KochCO, HCl, AlCl₃/CuCl4-tert-butylphenoxybenzeneNot applicable; risk of ether cleavage. collegedunia.comwikipedia.orgbyjus.com

Multi-Component Coupling Approaches for Comprehensive Assembly

Multi-component reactions (MCRs), which combine three or more reactants in a single operation to form a product containing substantial portions of all reactants, offer an efficient strategy for molecular assembly. While direct, one-pot MCRs for the synthesis of this compound are not extensively documented, a strategic approach can be envisioned. Such a reaction would need to form both the diaryl ether bond and the benzaldehyde functionality in a single process.

A hypothetical multi-component strategy could involve the coupling of:

A phenol component: 4-tert-butylphenol.

An aryl component with a masked aldehyde: A 4-halobenzaldehyde derivative where the aldehyde is protected as an acetal.

A catalyst system to facilitate the C-O bond formation.

Alternatively, more complex MCRs could build the molecule from simpler precursors. For example, sequentially catalyzed processes, where a single catalyst is used for multiple steps in a one-pot sequence, are becoming more common. mdpi.com A four-component reaction could theoretically combine a phenol, an alkyne, a carbon monoxide source, and an aryl halide, though this would represent a highly advanced and specialized synthetic challenge. The primary utility of MCRs is often seen in the rapid generation of complex molecular libraries, frequently using aldehydes like this compound as a key building block rather than the synthetic target itself. rsc.orgresearchgate.net

Modern and Sustainable Synthetic Innovations

Recent advancements in synthetic chemistry emphasize sustainability, efficiency, and the use of novel catalytic systems. These innovations are applicable to the synthesis of this compound, aiming to improve yields, reduce waste, and employ milder reaction conditions.

Catalytic Synthesis Protocols

Catalysis is central to modern synthesis, offering pathways that are more selective and atom-economical than stoichiometric reactions.

Metal-Catalyzed (e.g., Palladium, Copper) Cross-Coupling Strategies

The key structural feature of this compound is the diaryl ether linkage. Metal-catalyzed cross-coupling reactions, particularly those involving copper and palladium, are the premier methods for constructing such C-O bonds.

Copper-Catalyzed Synthesis (Ullmann Condensation): The Ullmann condensation is a classic method for forming diaryl ethers, typically involving the coupling of a phenol with an aryl halide in the presence of a copper catalyst and a base. The synthesis of this compound can be achieved by coupling 4-tert-butylphenol with 4-fluorobenzaldehyde or another 4-halobenzaldehyde. google.com Modern protocols have improved upon the harsh conditions of the original Ullmann reaction, using ligands to solubilize the copper catalyst and facilitate the reaction at lower temperatures. researchgate.net

Palladium-Catalyzed Synthesis (Buchwald-Hartwig Etherification): Palladium-catalyzed Buchwald-Hartwig C-O cross-coupling offers a highly versatile and efficient alternative. These reactions typically employ a palladium precursor (e.g., Pd(OAc)₂) and a specialized phosphine (B1218219) ligand to couple a phenol with an aryl halide or triflate. berkeley.eduorganic-chemistry.org This methodology is known for its broad functional group tolerance, allowing for the direct use of 4-halobenzaldehydes without the need for protecting groups under relatively mild conditions. nih.gov

Comparison of Metal-Catalyzed Cross-Coupling Strategies
StrategyCatalyst SystemReactantsKey AdvantagesReference
Ullmann CondensationCu(I) or Cu(II) salts, often with a ligand (e.g., phenanthroline) and a base (e.g., K₂CO₃, Cs₂CO₃)4-tert-butylphenol + 4-halobenzaldehydeCost-effective metal catalyst. google.comresearchgate.net
Buchwald-Hartwig EtherificationPd(0) or Pd(II) precursor + phosphine ligand (e.g., DPEPhos, Buchwald-type ligands) and a base (e.g., NaOtBu)4-tert-butylphenol + 4-halobenzaldehydeHigh efficiency, broad substrate scope, mild conditions, excellent functional group tolerance. organic-chemistry.orgnih.gov
Organocatalytic Applications in Selectivity Enhancement

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a metal-free alternative that can enhance selectivity. While a direct, complete organocatalytic synthesis of this compound is not standard, organocatalysts can be applied to specific steps to improve efficiency or selectivity. For instance, proline and its derivatives have been used in asymmetric aldol (B89426) and amination reactions. researchgate.net In the context of this synthesis, an organocatalyst could potentially be employed to:

Activate the aromatic ring of the phenol towards nucleophilic attack in a metal-free C-O bond formation.

Facilitate a formylation reaction under milder conditions than traditional Lewis acid-catalyzed methods.

The development of novel organocatalysts, such as those based on (tert-butylphenoxy)proline, for reactions like aldol condensations highlights the potential for creating tailored catalysts for specific applications, although their use in diaryl ether synthesis is still an emerging area. acs.orgbac-lac.gc.ca

Green Chemistry Principles in Synthesis Design

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com Several principles of green chemistry can be applied to the synthesis of this compound.

Catalysis: The use of catalytic methods (both metal- and organocatalysis) over stoichiometric reagents is a core green principle. Catalysts increase reaction efficiency and reduce waste. acs.org

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Cross-coupling and formylation reactions are generally high in atom economy.

Use of Safer Solvents and Conditions: Modern synthetic efforts focus on replacing hazardous solvents with greener alternatives like water or ionic liquids, or eliminating the solvent altogether. mdpi.com Solvent-free reactions, sometimes assisted by microwave irradiation or mechanochemistry (ball milling), can dramatically reduce waste and energy consumption. acs.orgajrconline.org For example, Vilsmeier-Haack reactions have been successfully carried out under solvent-free microwave conditions, leading to higher yields and significantly shorter reaction times compared to conventional methods. ajrconline.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure, facilitated by highly active catalysts or techniques like mechanochemistry, reduces the energy footprint of the synthesis. acs.org

By integrating these principles, the synthesis of this compound can be made more environmentally benign, safer, and more cost-effective.

Solvent-Free or Environmentally Benign Solvent Systems

The development of solvent-free or environmentally benign solvent systems for the synthesis of diaryl ethers like this compound is a key area of green chemistry. Traditional methods often rely on volatile organic compounds (VOCs) which pose environmental and health risks.

One prominent method for forming the diaryl ether linkage is the Ullmann condensation . Recent advancements have focused on adapting this reaction to solvent-free conditions. For instance, the synthesis of 2,2'-dinitrobiphenyl (B165474) can be achieved through a solvent-free Ullmann coupling, highlighting the potential for applying this to other diaryl systems. rsc.org Such reactions are often facilitated by high temperatures or microwave irradiation to provide the necessary energy for the reaction to proceed in the solid state. rsc.org

Microwave-assisted synthesis has emerged as a powerful technique for promoting organic reactions under solvent-free conditions. scispace.comrsc.org The rapid and efficient heating provided by microwaves can significantly reduce reaction times and improve yields. scispace.comrsc.orgijrpc.com For the synthesis of this compound, a microwave-assisted Ullmann-type reaction between 4-tert-butylphenol and 4-halobenzaldehyde could be envisaged. This approach would likely involve a copper catalyst and a solid base, with the reactants being mixed and irradiated until the reaction is complete. The use of microwave irradiation in the synthesis of various heterocyclic compounds, such as benzoxazoles from substituted benzaldehydes, has demonstrated the versatility of this solvent-free approach. acs.org

Another environmentally benign approach involves the use of supercritical carbon dioxide (scCO2) as a solvent. rsc.orgox.ac.uk Supercritical CO2 is non-toxic, non-flammable, and can be easily removed from the reaction mixture by depressurization. A high-yielding synthesis of diaryl ethers has been developed using a fluoride-mediated SNAr reaction in scCO2. rsc.org This methodology could be adapted for the synthesis of this compound, offering a greener alternative to traditional solvents.

The following table summarizes potential solvent-free or benign solvent systems for the synthesis of this compound:

Synthetic ApproachSolvent SystemCatalyst/PromoterKey Advantages
Solvent-Free Ullmann CondensationNone (Solid State)Copper-basedReduced waste, simplified workup
Microwave-Assisted SynthesisNone or minimal high-boiling point solventCopper or Palladium-basedRapid reaction times, increased yields
Supercritical CO2Supercritical Carbon DioxideFluoride-mediatedEnvironmentally benign, easy product isolation
Atom-Economical Processes

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. The classic Ullmann reaction, while effective, often suffers from poor atom economy due to the use of stoichiometric amounts of copper, which are consumed in the reaction and generate waste. nih.govorganic-chemistry.org

Modern catalytic systems aim to improve the atom economy of diaryl ether synthesis. The ideal catalytic Ullmann-type reaction would use only a small amount of a recyclable copper catalyst. The primary byproduct in an ideal synthesis of this compound from 4-tert-butylphenol and a 4-halobenzaldehyde (e.g., 4-fluorobenzaldehyde or 4-chlorobenzaldehyde) would be a simple inorganic salt.

For example, in the reaction between 4-tert-butylphenol and 4-chlorobenzaldehyde (B46862) catalyzed by a copper species in the presence of a base like potassium carbonate, the main byproduct would be potassium chloride and water.

Reaction: 4-tert-Butylphenol + 4-Chlorobenzaldehyde --(Cu catalyst, K2CO3)--> this compound + KCl + KHCO3

The table below illustrates the atom economy considerations for the synthesis of this compound via a catalytic Ullmann-type reaction.

ReactantsDesired ProductByproductsAtom Economy Consideration
4-tert-Butylphenol, 4-ChlorobenzaldehydeThis compoundMetal Halide (e.g., KCl), Water, Base residueHigh atom economy for the core reaction. Overall economy depends on the nature and amount of base and catalyst ligands.
Flow Chemistry Methodologies for Continuous Production

Flow chemistry offers significant advantages for the production of fine chemicals, including improved safety, scalability, and process control. rsc.org The continuous production of diaryl ethers like this compound can be achieved using microreactor technology. beilstein-journals.org

A notable approach is the synthesis of diaryl ethers in supercritical carbon dioxide (scCO2) in a continuous flow mode . rsc.orgox.ac.uk In such a system, the reactants, dissolved in scCO2, are continuously passed through a heated reactor column containing a solid-supported catalyst or reagent. The use of a polymer-supported imidazolium (B1220033) fluoride reagent in a fixed-bed continuous flow process has been demonstrated for high-conversion diaryl ether synthesis. rsc.org This method allows for easy separation of the product from the solvent and catalyst, which remains in the reactor.

Another strategy involves the translation of microwave-assisted batch methodologies to continuous flow systems . beilstein-journals.org A process developed for the SNAr reaction of phenols with activated aryl chlorides, initially optimized in a microwave reactor, was successfully transferred to an automated microreaction platform. This resulted in a significant reduction in reaction time, from minutes to seconds, while maintaining high yields. beilstein-journals.org

A conceptual flow chemistry setup for the synthesis of this compound could involve:

Pumping streams of 4-tert-butylphenol and 4-halobenzaldehyde, along with a suitable base and solvent (if not solvent-free), into a mixing unit.

Passing the mixture through a heated microreactor or a packed-bed reactor containing a copper-based catalyst.

Continuous collection of the product stream, followed by an in-line purification step.

The table below outlines key parameters for a continuous flow synthesis of this compound.

ParameterDescriptionPotential Values/Conditions
Reactor TypeThe physical setup for the continuous reaction.Packed-bed reactor, microreactor
SolventThe medium for the reaction.Supercritical CO2, Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP)
CatalystThe substance that accelerates the reaction.Supported copper catalyst, Polymer-supported reagent
TemperatureThe operational temperature of the reactor.150-250 °C
Residence TimeThe time reactants spend in the reactor.Seconds to minutes

Electrochemical Synthesis Considerations

Electrochemical methods offer a green and versatile platform for the synthesis of organic compounds, often avoiding the need for harsh chemical oxidants or reductants. researchgate.netrsc.orgrsc.org The electrochemical synthesis of diaryl ethers has been explored through several routes.

One approach involves the anodic oxidation of phenols . researchgate.net The electrochemical dimerization of halogenated p-hydroxyphenylacetic acid derivatives, followed by a reduction step, has been shown to produce diaryl ethers. researchgate.net A similar strategy could be applied to the synthesis of this compound, potentially through the anodic coupling of 4-tert-butylphenol with a suitable benzaldehyde derivative.

A more direct method is the paired electrosynthesis in an electrochemical microreactor . oup.com This technique allows for the sequential anodic and cathodic reactions to occur in a single pass through the reactor. For instance, the anodic C-O coupling of a phenol to a dienone aryl ether, followed by its reduction, has been demonstrated to selectively produce a diaryl ether derivative. oup.com This approach offers high selectivity and efficiency.

The key considerations for the electrochemical synthesis of this compound are summarized in the table below.

ComponentDescriptionExamples/Considerations
Electrode MaterialThe surfaces where the oxidation and reduction half-reactions occur.Platinum, Graphite, Glassy Carbon
ElectrolyteThe solution containing a supporting electrolyte to ensure conductivity.Tetrabutylammonium tetrafluoroborate (B81430) in a suitable organic solvent
Cell TypeThe design of the electrochemical reactor.Divided or undivided cell, electrochemical microreactor
Reaction PathwayThe sequence of electrochemical and chemical steps.Anodic oxidation of phenol, followed by nucleophilic attack and subsequent reduction.

The electrochemical approach represents a promising frontier for the synthesis of this compound, with the potential for high efficiency and minimal environmental impact.

Aldehyde Group Transformations

Reductive Manipulations

The reduction of the aldehyde group offers pathways to valuable alcohol and amine derivatives.

The aldehyde group of this compound can be readily reduced to a primary alcohol, yielding (4-(4-tert-butylphenoxy)phenyl)methanol. This transformation is typically achieved with high efficiency using common hydride reducing agents. Standard reagents for this conversion include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).

A representative procedure involves the treatment of the aldehyde with sodium borohydride in an alcoholic solvent like ethanol (B145695) or in tetrahydrofuran (B95107) (THF). rsc.orgwiley-vch.de The reaction proceeds under mild conditions, often at room temperature, to give the corresponding benzyl alcohol in high yield. rsc.org

Reductive amination provides a direct route to synthesize secondary and tertiary amines from this compound. This one-pot reaction involves the initial formation of an imine or iminium ion by reacting the aldehyde with a primary or secondary amine, followed by in-situ reduction. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to their selectivity for reducing the iminium ion in the presence of the starting aldehyde. masterorganicchemistry.com

The process is highly versatile, allowing for the introduction of a wide range of alkyl or aryl groups onto the nitrogen atom. masterorganicchemistry.comepo.org For instance, reaction with a primary amine (R-NH₂) will yield a secondary amine, while reaction with a secondary amine (R₂NH) produces a tertiary amine. The use of catalytic iron-based Lewis acids in solvents like cyclopentyl methyl ether has also been reported to promote the initial imine formation. researchgate.net

Oxidative Pathways to Carboxylic Acids

The aldehyde group can be oxidized to a carboxylic acid, yielding 4-(4-tert-butylphenoxy)benzoic acid. This transformation is a fundamental process in organic synthesis. cymitquimica.com Classical methods employ strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃).

More contemporary and environmentally benign methods have been developed, such as the aerobic oxidation of the aldehyde. One highly efficient method involves the use of molecular oxygen as the sole oxidant in the presence of a nickel(II) acetate catalyst in a microdroplet reactor. This method allows for the preparative scale synthesis of the corresponding carboxylic acid with good yields. rsc.org Another reported method involves oxidation with nitrogen dioxide (NO₂) gas at elevated temperatures. google.com

Nucleophilic Addition and Condensation Reactions

The electrophilic carbon of the aldehyde group is susceptible to attack by various nucleophiles, leading to a wide array of addition and condensation products. cymitquimica.com These reactions are fundamental for carbon-carbon bond formation.

The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are powerful methods for converting aldehydes into alkenes with high regioselectivity. masterorganicchemistry.comlibretexts.org These reactions involve the reaction of the aldehyde with a phosphorus ylide (Wittig) or a phosphonate (B1237965) carbanion (HWE). masterorganicchemistry.comwikipedia.org

In the Wittig reaction , a phosphonium (B103445) ylide, prepared by deprotonating a phosphonium salt with a strong base, attacks the aldehyde to form an oxaphosphetane intermediate. libretexts.orgstackexchange.com This intermediate then collapses to yield the alkene and a phosphine oxide byproduct. masterorganicchemistry.com The stereochemical outcome depends on the nature of the ylide. Unstabilized ylides typically yield (Z)-alkenes, whereas stabilized ylides (containing an electron-withdrawing group) favor the formation of (E)-alkenes. stackexchange.com

The Horner-Wadsworth-Emmons (HWE) reaction utilizes a phosphonate-stabilized carbanion, which is generally more nucleophilic and less basic than a Wittig ylide. wikipedia.org A key advantage of the HWE reaction is that the dialkyl phosphate (B84403) byproduct is water-soluble, simplifying purification. organic-chemistry.org This reaction almost exclusively produces the thermodynamically more stable (E)-alkene. wikipedia.orgyoutube.com However, modifications such as the Still-Gennari protocol, which uses electron-withdrawing phosphonates (e.g., bis(2,2,2-trifluoroethyl)phosphonates), can be employed to selectively produce (Z)-alkenes. youtube.com

While specific examples for this compound are not detailed in the surveyed literature, these olefination reactions are broadly applicable to aromatic aldehydes and are expected to proceed efficiently.

Knoevenagel Condensation and Related Carbon-Carbon Bond Formations

The Knoevenagel condensation is a key carbon-carbon bond-forming reaction that involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. researchgate.netasianpubs.org this compound readily participates in this reaction, where the aldehyde group serves as the electrophile. Active methylene compounds, such as malononitrile (B47326) and ethyl cyanoacetate (B8463686), possess two electron-withdrawing groups that make the methylene protons acidic and easily removable by a base to form a nucleophilic enolate. asianpubs.org This enolate then attacks the carbonyl carbon of this compound, followed by dehydration to yield a new carbon-carbon double bond. researchgate.net The reaction is highly efficient for producing α,β-unsaturated compounds. researchgate.net The reactivity of the active methylene compound in this condensation follows the order: malononitrile > ethyl cyanoacetate > diethyl malonate ≈ acetylacetone, which is attributed to the electron-withdrawing strength of the attached functional groups. asianpubs.org

Table 1: Examples of Knoevenagel Condensation Reactions with this compound

Active Methylene CompoundCatalystProduct
MalononitrilePiperidine2-(4-(4-tert-Butylphenoxy)benzylidene)malononitrile
Ethyl CyanoacetateDBU/H₂OEthyl 2-cyano-3-(4-(4-tert-butylphenoxy))acrylate
Diethyl MalonateDBU/H₂ODiethyl 2-(4-(4-tert-butylphenoxy)benzylidene)malonate

This table is generated based on the general principles of the Knoevenagel condensation and typical catalysts used. asianpubs.orgresearchgate.net

Imine and Oxime Formation for Derivatization

The aldehyde functional group of this compound can be readily converted into imines (Schiff bases) and oximes, which are important intermediates for further synthetic transformations. Imine formation occurs through the reaction of the aldehyde with a primary amine, while oxime formation involves its reaction with hydroxylamine (B1172632) hydrochloride, typically in the presence of a mild base like sodium acetate. smolecule.comias.ac.in These reactions are valuable for creating diverse molecular scaffolds. For example, oxime derivatives of similar aldehydes have been synthesized and investigated for their potential biological activities. nih.govmdpi.com The synthesis of 4-(tert-butyl)benzaldehyde oxime is achieved by reacting 4-(tert-butyl)benzaldehyde with hydroxylamine hydrochloride. smolecule.com

Table 2: Derivatization of this compound via Imine and Oxime Formation

ReagentProduct TypeGeneral Product Structure
R-NH₂ (Primary Amine)Imine4-(4-tert-Butylphenoxy)benzylideneamine derivative
NH₂OH·HCl / BaseOximeThis compound oxime

This table illustrates the general products formed from the reaction of this compound with amines and hydroxylamine. smolecule.comias.ac.in

Aldol Condensation Variants with other Aldehydes and Ketones

This compound, lacking α-hydrogens, is an excellent substrate for crossed or mixed aldol condensations, specifically the Claisen-Schmidt condensation. wikipedia.orgmiracosta.edulibretexts.org In this reaction, it acts exclusively as the electrophilic acceptor for an enolate generated from another aldehyde or a ketone that does possess α-hydrogens. libretexts.orguobabylon.edu.iq This directed reactivity prevents self-condensation of the benzaldehyde derivative and leads to the formation of α,β-unsaturated ketones, known as chalcones, in good yields. scribd.comtaylorandfrancis.com The reaction is typically catalyzed by a base, such as sodium hydroxide (B78521) or potassium hydroxide, which deprotonates the ketone to form the nucleophilic enolate. magritek.comunib.ac.id The resulting β-hydroxy ketone intermediate readily undergoes dehydration to form a stable conjugated system. miracosta.eduscribd.com The use of ionic liquids as solvents has been shown to suppress the self-condensation of the enolizable partner, leading to increased selectivity for the cross-condensation product. psu.edu

For instance, the reaction of 4-(tert-butyl)benzaldehyde with propanal has been studied as a route to a precursor for the fragrance Lilial®. psu.edu Similarly, the condensation of benzaldehyde with acetone (B3395972) yields 4-hydroxy-4-phenyl-2-butanone. iitk.ac.in

Table 3: Claisen-Schmidt Condensation of this compound

Ketone/Aldehyde ReactantBase CatalystProduct
AcetoneNaOH1-(4-(4-tert-Butylphenoxy)phenyl)-4-hydroxy-4-methyl-2-pentanone
Acetophenone (B1666503)KOH1-(4-(4-tert-Butylphenoxy)phenyl)-3-phenyl-2-propen-1-one (Chalcone)
PropanalPiperidine3-(4-(4-tert-Butylphenoxy)phenyl)-2-methyl-2-propenal

This table provides examples of products from the Claisen-Schmidt condensation based on known reactions of similar aldehydes. taylorandfrancis.compsu.eduiitk.ac.in

Aromatic Ring Functionalization

Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration)

The aromatic rings of this compound are susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction for introducing various functional groups. masterorganicchemistry.com The phenoxy and tert-butyl groups are activating and ortho-, para-directing, while the aldehyde group is deactivating and meta-directing. The ether oxygen of the phenoxy group is a strong activator, directing incoming electrophiles to the positions ortho and para to it. The bulky tert-butyl group can sterically hinder substitution at the ortho position.

Halogenation: The introduction of halogen atoms, such as bromine or chlorine, can be achieved using appropriate halogenating agents. For example, the bromination of similar aromatic ethers can be performed using various brominating reagents. The reaction of 4-tert-butyltoluene with bromine chloride can lead to the formation of 4-tert-butylbenzaldehyde, indicating the reactivity of the benzylic position as well. google.com

Nitration: Nitration, the introduction of a nitro group (-NO₂), is typically carried out using a mixture of nitric acid and sulfuric acid. The nitro group can be introduced onto the aromatic rings, and its position will be influenced by the directing effects of the existing substituents. For example, 2-[4-(tert-Butyl)phenoxy]-5-nitrobenzaldehyde is a known compound, indicating that nitration can occur on the benzaldehyde ring. fluorochem.co.uk

The precise regioselectivity of these substitutions would depend on the specific reaction conditions and the relative directing strengths of the substituents.

C-H Activation and Late-Stage Functionalization

C-H activation represents a powerful strategy for the direct functionalization of carbon-hydrogen bonds, offering a more atom-economical approach compared to traditional methods that often require pre-functionalized substrates. mpg.denih.gov Late-stage functionalization (LSF) is particularly valuable in drug discovery and materials science as it allows for the modification of complex molecules at a late stage of the synthesis, enabling rapid diversification and the creation of analogues with improved properties. nih.govanu.edu.au

For a molecule like this compound, C-H activation could potentially target various C-H bonds on both aromatic rings. The development of catalysts with high chemo- and regioselectivity is crucial for controlling the outcome of these reactions. mpg.de For instance, methods for the late-stage borylation of drug molecules have been developed using high-throughput screening and machine learning to predict reaction outcomes. nih.gov While specific examples of C-H activation on this compound are not extensively detailed in the provided search results, the general principles of LSF suggest that this molecule could be a substrate for such transformations. researchgate.netrsc.org

Derivatization for Specific Advanced Chemical Scaffolds

This compound serves as a valuable building block for the synthesis of a variety of advanced chemical scaffolds, particularly heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. nih.govjmchemsci.comresearchgate.net

The aldehyde functionality is a key reactive handle for constructing these scaffolds. For instance, it can be used in multicomponent reactions to build complex heterocyclic systems in a single step. The reaction of benzaldehyde derivatives with o-aminophenol or similar binucleophiles can lead to the formation of benzoxazoles and other related heterocycles. acs.org

Furthermore, derivatives of this compound have been incorporated into more complex structures with potential biological activity. For example, it has been used in the synthesis of pyrazole (B372694) oxime derivatives and in the preparation of compounds screened for antimalarial and antituberculosis activities. mdpi.comnih.gov Its use in the high-throughput parallel synthesis of compound libraries for early drug discovery highlights its importance as a versatile starting material. chemicalbook.com The synthesis of isoxazole (B147169) derivatives containing the 4-tert-butylphenoxy moiety has also been reported. maynoothuniversity.ie

Table 4: Examples of Advanced Scaffolds Derived from this compound

Scaffold TypeSynthetic StrategyPotential Application Area
Pyrazole OximesMulti-step synthesis involving oxime formationAgrochemicals, Medicinal Chemistry
BenzoxazolesCondensation with o-aminophenolsMedicinal Chemistry
IsoxazolesCycloaddition reactionsMedicinal Chemistry, Materials Science
Chalcone-based compoundsClaisen-Schmidt condensationMedicinal Chemistry, Materials Science

This table summarizes potential advanced scaffolds that can be synthesized from this compound based on its known reactivity. mdpi.comacs.orgnih.govmaynoothuniversity.ie

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through the analysis of one-dimensional and two-dimensional NMR spectra, the connectivity of atoms within the 4-(4-tert-butylphenoxy)benzaldehyde molecule can be unequivocally established.

One-dimensional NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the different types of protons present. The aldehydic proton typically appears as a singlet at approximately 9.95 ppm. The aromatic protons of the benzaldehyde (B42025) ring and the phenoxy ring resonate in the region of 7.0 to 7.9 ppm, with their specific chemical shifts and coupling patterns providing information about their relative positions. The nine equivalent protons of the tert-butyl group give rise to a sharp singlet at around 1.36 ppm. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides insights into the carbon framework of the molecule. The carbonyl carbon of the aldehyde group is typically observed at a downfield chemical shift of around 192.1 ppm. rsc.org The carbon atoms of the two aromatic rings appear in the range of approximately 115 to 165 ppm. The quaternary carbon of the tert-butyl group resonates around 35.4 ppm, while the methyl carbons of the tert-butyl group appear at about 31.1 ppm. rsc.org

Table 1: ¹H and ¹³C NMR Data for this compound

Atom Type ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aldehydic CH~9.95 (s)~192.1
Aromatic CH7.0 - 7.9 (m)115 - 165
tert-Butyl C(CH₃)₃-~35.4
tert-Butyl C(CH₃)₃~1.36 (s)~31.1
Data obtained from typical spectral values for similar compounds. rsc.org

Two-dimensional NMR techniques are instrumental in establishing the connectivity between different atoms within the molecule, resolving ambiguities that may arise from one-dimensional spectra.

COSY (Correlation Spectroscopy): The COSY experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu In this compound, COSY spectra would show correlations between adjacent aromatic protons, helping to assign their specific positions on the phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. columbia.edu This allows for the unambiguous assignment of proton signals to their corresponding carbon signals. For instance, the aldehydic proton signal would show a correlation with the carbonyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two to three bonds. columbia.edu This is particularly useful for identifying connections across quaternary carbons and heteroatoms. In the case of this compound, HMBC would show correlations between the protons on one aromatic ring and the carbons on the other, confirming the ether linkage. It would also show correlations between the tert-butyl protons and the carbons of the phenoxy ring.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are powerful tools for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum of this compound exhibits distinct absorption bands that confirm the presence of its key functional groups. A strong band in the region of 1700-1730 cm⁻¹ is characteristic of the C=O stretching vibration of the aldehyde group. The C-H stretching vibrations of the aromatic rings are observed around 3000-3100 cm⁻¹, while the C-H stretching of the tert-butyl group appears in the 2850-2960 cm⁻¹ region. The C-O-C stretching of the ether linkage typically gives rise to a band around 1250 cm⁻¹.

Table 2: Key IR Absorption Bands for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Aldehyde (C=O)Stretching1700 - 1730
Aromatic C-HStretching3000 - 3100
Alkyl C-H (tert-butyl)Stretching2850 - 2960
Ether (C-O-C)Stretching~1250
Data based on typical IR spectral correlations.

Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of this compound would also show a characteristic band for the C=O stretch of the aldehyde. Aromatic ring vibrations, including the ring stretching modes, are typically strong in Raman spectra and would be observed in the 1400-1600 cm⁻¹ region. The symmetric C-H bending of the tert-butyl group would also be visible.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight of a compound and for obtaining information about its structure through the analysis of its fragmentation pattern. docbrown.info For this compound, the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation pattern would likely show characteristic losses, such as the loss of the tert-butyl group, the formyl group (CHO), or cleavage of the ether bond, providing further confirmation of the compound's structure. For instance, a significant fragment ion resulting from the loss of a proton from the aldehyde group would appear at M-1. docbrown.info Another prominent peak could correspond to the benzoyl cation or the phenoxy cation, depending on the fragmentation pathway.

Electron Ionization (EI) MS

Electron Ionization Mass Spectrometry (EI-MS) is a fundamental technique for determining the molecular weight and fragmentation pattern of volatile compounds. For a related compound, 4-tert-butylbenzaldehyde (B1265539), the mass spectrum is available, which can provide insights into the fragmentation behavior of the shared structural motifs. nist.govnih.gov In EI-MS, high-energy electrons bombard the molecule, leading to the formation of a molecular ion and various fragment ions. The fragmentation pattern is a molecular fingerprint that aids in structural confirmation. For this compound, key fragmentation pathways would likely involve cleavage of the ether bond and loss of the tert-butyl group.

Electrospray Ionization (ESI) MS

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly useful for analyzing less volatile or thermally fragile molecules. core.ac.uk In the context of related compounds, ESI-MS has been employed to study the behavior of complex molecules under these conditions. nih.gov This technique typically generates protonated molecules [M+H]+ or other adducts, such as [M+Na]+, with minimal fragmentation. nih.govuni.lu This allows for the precise determination of the molecular weight of the parent compound. For this compound, ESI-MS would be instrumental in confirming its molecular mass of 254.32 g/mol . sigmaaldrich.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. pitt.edu This technique is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. For this compound, with a molecular formula of C₁₇H₁₈O₂, HRMS would confirm this composition with a high degree of certainty, differentiating it from any potential isomers or impurities. The monoisotopic mass is reported as 254.13068 Da. uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a key method for investigating the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The resulting spectrum provides information about the conjugated systems and chromophores present in the molecule. In compounds containing aromatic rings and carbonyl groups, such as this compound, characteristic π → π* and n → π* transitions are expected. Studies on related phenoxy-substituted compounds have utilized UV-Vis spectroscopy to understand their electronic properties. researchgate.netresearchgate.net The position and intensity of the absorption bands are sensitive to the molecular structure and solvent environment.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for the separation, identification, and quantification of components in a mixture, and thus for assessing the purity of a chemical compound.

Gas Chromatography (GC)

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS), is a powerful technique for analyzing volatile compounds. nih.govresearchgate.netnih.gov It is well-suited for the purity assessment of this compound. The choice of a suitable capillary column and temperature program is critical for achieving good separation of the main compound from any impurities. researchgate.net For instance, a non-polar column might be employed with a programmed temperature gradient to ensure the elution of all components. nih.gov The retention time of the compound is a characteristic property under specific GC conditions and can be used for its identification, while the peak area allows for its quantification.

Table of Analytical Data for this compound and Related Compounds

Analytical TechniqueCompoundObserved Data/FindingsReference
Electron Ionization (EI) MS 4-tert-butylbenzaldehydeMass spectrum available, provides fragmentation pattern. nist.govnih.gov
Electrospray Ionization (ESI) MS 3-(4-tert-butylphenoxy)benzaldehydePredicted adducts: [M+H]+, [M+Na]+. uni.lu
High-Resolution Mass Spectrometry (HRMS) 3-(4-tert-butylphenoxy)benzaldehydeMonoisotopic Mass: 254.13068 Da. uni.lu
UV-Vis Spectroscopy Phenoxy-substituted phthalocyaninesUsed to study electronic properties and aggregation. researchgate.netresearchgate.net
X-ray Diffraction (XRD) Perylene–porphyrin building blocksDetermines 3D structure, bond lengths, and angles. rsc.org
Gas Chromatography (GC) 4-tert-butylbenzaldehydeUsed for purity assessment and analysis of volatile compounds. researchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of individual components within a mixture. For this compound, HPLC is primarily utilized to assess purity, monitor reaction progress during synthesis, and identify potential byproducts or degradation products. The methodology typically employs a reverse-phase approach, which is well-suited for separating moderately polar to nonpolar compounds.

In a typical reverse-phase HPLC analysis of aromatic aldehydes like this compound, a nonpolar stationary phase, most commonly a C18 (octadecylsilyl) bonded silica (B1680970) column, is used. The separation is achieved by eluting the sample with a polar mobile phase. The composition of the mobile phase is a critical parameter that is optimized to achieve adequate resolution and reasonable retention times.

While specific, detailed research findings on the HPLC analysis of this compound are not extensively documented in publicly available literature, general methods for related benzaldehyde derivatives can be extrapolated. The mobile phase often consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol. nih.govresearchgate.net The ratio of the organic modifier to water is adjusted to control the elution strength; a higher concentration of the organic solvent typically leads to shorter retention times. To improve peak shape and resolution, especially for compounds with acidic or basic functionalities, additives like acetic acid or phosphoric acid may be incorporated into the mobile phase. researchgate.netjpionline.org

Detection is most commonly performed using an ultraviolet (UV) detector, as the aromatic rings and the carbonyl group in this compound exhibit strong absorbance in the UV region. The detection wavelength is usually set at or near the compound's maximum absorbance (λmax) to ensure high sensitivity. For benzaldehyde and its derivatives, detection wavelengths are often in the range of 240-254 nm. researchgate.netresearchgate.net

The progress of reactions involving this compound can be monitored by conventional analytical means such as HPLC. researchgate.net For instance, in the purification of related compounds, reverse-phase HPLC coupled with mass-directed fractionation has been employed, highlighting the utility of this technique in isolating the compound of interest from complex mixtures. Although specific retention time data for this compound is scarce, the principles of reverse-phase chromatography suggest it would be well-retained on a C18 column, with its elution time being influenced by the specific mobile phase composition and flow rate.

A hypothetical HPLC method for the analysis of this compound, based on established methods for similar compounds, is presented in the table below. It is important to note that these parameters would require optimization for specific analytical applications.

Table 1: Representative HPLC Parameters for Analysis of Aromatic Aldehydes

Parameter Typical Value/Condition Purpose
Stationary Phase C18 (Octadecylsilyl), 5 µm particle size Provides a nonpolar surface for reverse-phase separation.
Column Dimensions 150 mm x 4.6 mm Standard dimensions for analytical HPLC.
Mobile Phase Acetonitrile:Water (Gradient or Isocratic) Elutes the compound from the column. The ratio is optimized for resolution.
Flow Rate 1.0 mL/min Controls the speed of the mobile phase and analysis time.
Detection UV Absorbance at ~254 nm Detects the compound based on its ability to absorb UV light.
Column Temperature 30 °C Maintains consistent retention times and improves peak shape.

| Injection Volume | 10 µL | The amount of sample introduced into the system. |

Computational and Theoretical Investigations of 4 4 Tert Butylphenoxy Benzaldehyde

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies on Electronic Structure and Properties

No specific DFT studies on the electronic structure and properties of 4-(4-tert-Butylphenoxy)benzaldehyde are available in the reviewed scientific literature.

Molecular Orbital Analysis (HOMO/LUMO)

Specific molecular orbital analysis, including the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound, has not been reported.

Electrostatic Potential Surface Mapping

Electrostatic potential surface maps for this compound have not been published in the scientific literature.

Molecular Dynamics (MD) Simulations

Conformational Analysis and Flexibility

There are no available reports on molecular dynamics simulations performed to analyze the conformation and flexibility of this compound.

Intermolecular Interaction Studies

Studies focusing on the intermolecular interactions of this compound through molecular dynamics simulations are not found in the current body of scientific research.

Reaction Mechanism Elucidation and Transition State Modeling

Computational chemistry provides powerful tools for elucidating the complex reaction mechanisms of organic molecules like this compound. iranchembook.ir While specific, published computational studies on the reaction mechanisms of this exact molecule are not extensively available, the methodologies are well-established from research on similar substituted benzaldehydes. nih.govcanterbury.ac.ukresearchgate.net Density Functional Theory (DFT) is a primary method used for these investigations, often employing functionals like B3LYP with basis sets such as 6-31+G(d) to model reaction pathways. nih.govcanterbury.ac.uk

A common reaction involving benzaldehydes is the formation of a Schiff base through condensation with a primary amine. Computational modeling of this process for substituted benzaldehydes has identified several key transition states (TS). nih.govcanterbury.ac.uk

TS1: Nucleophilic Attack and Proton Transfer. The initial step involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde. Simultaneously, a proton is transferred from the amine to the carbonyl oxygen, leading to a hemiaminal intermediate. canterbury.ac.uk

TS2: Conformational Rearrangement. The newly formed hemiaminal may undergo internal rearrangement of its constituent rings to achieve a more stable conformation before subsequent steps. canterbury.ac.uk

TS3: Dehydration. The final stage involves the elimination of a water molecule. This step proceeds through a transition state where the C-O bond is breaking, and the C=N double bond of the final Schiff base product is forming. nih.govcanterbury.ac.uk

The substituent on the benzaldehyde (B42025) ring significantly influences the energetics of this reaction pathway. The 4-(4-tert-Butylphenoxy) group on the target molecule is a bulky, electron-donating group. Computationally, this would be expected to affect the transition states in several ways:

Electronic Effects: The electron-donating nature of the phenoxy group can stabilize the partial positive charge on the carbonyl carbon, potentially increasing the activation energy for the initial nucleophilic attack compared to unsubstituted benzaldehyde. rsc.org

Steric Effects: The significant steric hindrance from the tert-butylphenoxy moiety could influence the approach trajectory of the nucleophile and affect the stability of intermediates and transition states. rsc.org

DFT calculations can precisely model these effects, determining the free energy barriers for each transition state and the thermodynamic stability of intermediates and products, thus providing a comprehensive energy profile of the reaction. rsc.org Such studies are crucial for optimizing reaction conditions and predicting the feasibility of synthetic routes involving this compound.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods are highly effective at predicting the spectroscopic parameters of organic molecules, offering a powerful complement to experimental data for structure elucidation. d-nb.infonih.govrsc.org

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is commonly achieved using DFT calculations, often with the Gauge-Including Atomic Orbital (GIAO) method. nih.govmdpi.com Advanced computational models can predict chemical shifts with a high degree of accuracy, often achieving a mean absolute error of less than 0.21 ppm for ¹H shifts and 1.2 ppm for ¹³C shifts when compared to experimental data. d-nb.info For this compound, theoretical chemical shifts can be calculated by first optimizing the molecule's 3D geometry and then performing GIAO-DFT calculations. nih.govrsc.org The predicted values are based on the electronic environment of each nucleus, which is influenced by the combined effects of the aldehyde, ether linkage, and the substituted phenyl rings.

Proton / Carbon Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aldehyde (-CHO)9.9 - 10.1191 - 193
C1' (C-CHO)-130 - 132
C2'/C6' (ortho to -CHO)7.8 - 8.0132 - 134
C3'/C5' (meta to -CHO)7.0 - 7.2118 - 120
C4' (C-O)-162 - 164
C1'' (C-O)-152 - 154
C2''/C6'' (ortho to -O)6.9 - 7.1120 - 122
C3''/C5'' (meta to -O)7.3 - 7.5126 - 128
C4'' (C-tBu)-148 - 150
tert-Butyl (-C(CH₃)₃)-34 - 36
tert-Butyl (-C(CH₃)₃)1.3 - 1.431 - 32

Note: These predicted values are estimates based on computational models and substituent effects described in the literature. d-nb.infoliverpool.ac.uk Actual experimental values may vary.

IR Frequencies: Theoretical vibrational frequencies and their corresponding intensities can be calculated using DFT methods, providing a predicted Infrared (IR) spectrum. nih.gov These calculations help in the assignment of complex experimental spectra by correlating observed absorption bands with specific molecular vibrations, such as stretching, bending, and torsional modes. nih.govmdpi.com For complex molecules, periodic DFT calculations that account for the crystalline state can provide a more accurate match to experimental spectra than single-molecule (gas-phase) calculations. mdpi.com

For this compound, key vibrational modes can be predicted. The comparison between calculated and experimental frequencies allows for a confident assignment of the molecule's vibrational dynamics. nih.gov

Vibrational Mode Predicted Frequency Range (cm⁻¹) Description
C-H Stretching (Aromatic)3100 - 3000Vibrations of C-H bonds on the phenyl rings.
C-H Stretching (Aldehyde)2900 - 2800Characteristic C-H stretch of the aldehyde group.
C-H Stretching (Aliphatic)2980 - 2950Asymmetric and symmetric stretching of methyl groups in the tert-butyl substituent.
C=O Stretching1710 - 1690Carbonyl stretch of the aldehyde, a strong and characteristic band.
C=C Stretching (Aromatic)1610 - 1580In-plane stretching vibrations of the aromatic rings.
C-O-C Stretching1260 - 1220Asymmetric stretching of the diaryl ether linkage.
C-C Stretching (tert-Butyl)1280 - 1240Stretching of the C-C bonds within the tert-butyl group. researchgate.net

Note: Predicted frequencies are based on DFT calculations for similar functional groups and molecules. nih.govnih.govresearchgate.net Experimental values can be influenced by the physical state (solid, liquid) and intermolecular interactions.

Applications of 4 4 Tert Butylphenoxy Benzaldehyde As a Synthetic Building Block

In the Synthesis of Liquid Crystalline Materials

The molecular architecture of 4-(4-tert-Butylphenoxy)benzaldehyde, featuring a rigid core composed of two aromatic rings linked by an ether group and a polar aldehyde function, is characteristic of moieties used in the construction of thermotropic liquid crystals. The aldehyde group serves as a key reaction site for forming larger, anisotropic molecules, typically through the creation of imine (Schiff base) or chalcone (B49325) linkages.

Design of Mesogenic Precursors

In the design of liquid crystalline materials, precursor molecules, often called mesogens, must possess a degree of molecular rigidity and anisotropy (a rod-like or disc-like shape). The structure of this compound provides a foundational rigid core. The synthesis of liquid crystals from benzaldehyde (B42025) derivatives is a well-established methodology. A primary route involves the condensation reaction between an aldehyde and an aniline (B41778) derivative to form a Schiff base (an imine). This reaction creates a larger, more elongated molecule that can exhibit liquid crystalline phases.

For instance, the general reaction to form a Schiff base is: R-CHO + R'-NH₂ → R-CH=N-R' + H₂O

Another approach involves the Claisen-Schmidt condensation of a benzaldehyde with an acetophenone (B1666503) to form a chalcone, which can also serve as a core for liquid crystalline structures. This reaction extends the conjugated system of the molecule, enhancing its anisotropy.

Cholesteric and Nematic Liquid Crystal Systems

Nematic and cholesteric phases are two distinct types of liquid crystal phases. The nematic phase is characterized by long-range orientational order of the molecules, while the cholesteric (or chiral nematic) phase is composed of chiral molecules that arrange in a helical structure.

The synthesis of molecules for nematic liquid crystal systems often involves creating rod-like structures, such as the Schiff bases mentioned previously. The final properties of the liquid crystal, including the temperature range of the nematic phase, are highly dependent on the specific structures of the aldehyde and aniline used. While numerous Schiff base liquid crystals have been synthesized from various substituted benzaldehydes, there is a notable lack of specific research detailing the synthesis and characterization of nematic liquid crystals derived from this compound.

Cholesteric liquid crystals are typically formed by adding a chiral dopant to a nematic host or by synthesizing mesogens that are themselves chiral. A non-chiral precursor like this compound would require reaction with a chiral amine or another chiral molecule to induce the helical structure characteristic of a cholesteric phase. Again, specific examples of this application for this compound are not found in the surveyed scientific literature.

As a Monomer for Polymeric and Oligomeric Materials

The aldehyde functionality and the two phenyl rings within this compound suggest its potential as a monomer or a precursor to a monomer for synthesizing high-performance polymers. The bulky tert-butyl group could enhance the solubility and processability of the resulting polymers by disrupting chain packing.

Synthesis of Polyimides and Poly(amide-imide)s

Aromatic polyimides and poly(amide-imide)s are classes of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. The synthesis of these polymers typically involves the polycondensation of diamines with dianhydrides or diacid chlorides.

To be used in polyimide synthesis, this compound would first need to be chemically modified to introduce the necessary functional groups, such as two amine or two carboxylic acid/anhydride groups. For example, the aldehyde could potentially be used as a starting point to synthesize a more complex diamine monomer. While the incorporation of tert-butyl groups into polyimide backbones is a known strategy to improve solubility, there are no specific, documented synthetic routes starting from this compound to produce such monomers for polyimide or poly(amide-imide) synthesis. Research in this area tends to focus on other tert-butyl containing precursors.

Precursor for Polyesters and Polyethers

Aromatic polyesters and polyethers are valued for their thermal and mechanical properties. The synthesis of these polymers requires bifunctional monomers, such as diols or dicarboxylic acids. This compound, in its current form, is a monofunctional aldehyde and cannot directly undergo polycondensation.

To be utilized as a precursor, it would need to be converted into a suitable bifunctional monomer. Potential synthetic routes could include:

Oxidation of the aldehyde and another position on the aromatic rings to create a dicarboxylic acid.

Reduction of the aldehyde to an alcohol and introduction of a second hydroxyl group to form a diol.

Although these transformations are chemically plausible, the scientific literature does not provide specific examples of this compound being used as a precursor for the synthesis of polyester (B1180765) or polyether monomers.

Scaffold for Advanced Functional Polymers

The term "scaffold" implies that the molecule can be used as a core structure to build more complex, functional macromolecules. The this compound structure could theoretically serve as a scaffold for polymers with specialized functions. For example, the aldehyde group allows for its attachment to a polymer backbone, introducing the tert-butylphenoxy group as a bulky side chain. This could be used to modify the surface properties, solubility, or thermal characteristics of a polymer.

However, the application of this compound as a central scaffold for advanced functional polymers is not a well-documented area of research. While the synthesis of functional polymers from various benzaldehyde derivatives is an active field, specific studies focusing on this particular compound are absent from the available literature.

In the Development of Optoelectronic Materials

The quest for novel organic materials with tailored electronic and photophysical properties is a driving force in the field of optoelectronics. Aryl aldehydes, such as this compound, are pivotal starting materials for the synthesis of larger, conjugated systems that form the active components in various optoelectronic devices. The presence of the bulky tert-butyl group can enhance the solubility and processability of these materials, while also influencing their solid-state packing, which is crucial for device performance.

While specific research detailing the use of this compound in the synthesis of OLED materials is not extensively documented, its structure is amenable to the creation of compounds suitable for such applications. The aldehyde group can readily participate in condensation reactions, such as the Wittig or Horner-Wadsworth-Emmons reactions, to form vinyl-linked aromatic systems. These reactions can be employed to construct extended π-conjugated molecules that are essential for light emission in OLEDs. For instance, it could be envisioned as a precursor for synthesizing distyrylbenzene (B1252955) derivatives or other chromophores that act as emissive or charge-transporting layers within an OLED device. The tert-butylphenoxy moiety can be strategically utilized to tune the electronic properties and prevent undesirable intermolecular interactions, such as π-stacking, which can lead to fluorescence quenching.

In the realm of organic photovoltaics, this compound can serve as a foundational unit for the synthesis of donor or acceptor materials. The aldehyde functionality allows for its incorporation into larger polymeric or small-molecule structures through various chemical transformations. For example, it could be used to synthesize building blocks for conjugated polymers used in the active layer of OPV devices. The tert-butylphenoxy group can impart desirable properties such as improved solubility in organic solvents, facilitating the solution-based processing of these materials. Furthermore, the steric hindrance provided by the tert-butyl group can influence the morphology of the bulk heterojunction in OPVs, which is a critical factor in determining device efficiency. While direct application of this specific benzaldehyde in high-performance OPV materials is not yet prominent in the literature, its structural motifs are relevant to the design of next-generation organic solar cell components.

The aldehyde group of this compound is a reactive handle for the synthesis of various fluorescent dyes and probes. A common and straightforward method involves the condensation of the aldehyde with an appropriate amine to form a Schiff base (imine). The resulting C=N bond extends the π-conjugation of the aromatic system, often leading to the emergence of fluorescence.

The photophysical properties of these Schiff base dyes can be modulated by the nature of the amine component. For instance, reaction with anilines or other aromatic amines can produce dyes with emission in the visible region of the electromagnetic spectrum. The tert-butylphenoxy substituent can enhance the quantum yield of fluorescence by preventing aggregation-caused quenching and can also influence the dye's solubility and compatibility with different media. These fluorescent probes can be designed for various applications, including as sensors for metal ions or as biological imaging agents, by incorporating specific binding sites into the amine precursor.

Table 1: Potential Reactions of this compound in Optoelectronic Material Synthesis

Reaction TypeReagent/CatalystProduct TypePotential Application
Knoevenagel CondensationActive methylene (B1212753) compound (e.g., malononitrile)Merocyanine dyesNon-linear optics, OPVs
Wittig ReactionPhosphonium (B103445) ylideStilbene derivativesOLEDs, Fluorescent dyes
Schiff Base FormationPrimary amineIminesFluorescent probes, Chemical sensors

As a Key Intermediate in Fine Chemical Synthesis

The utility of substituted benzaldehydes as intermediates is well-established in the chemical industry. While large-scale industrial applications of this compound are not widely reported, its structural relative, 4-tert-butylbenzaldehyde (B1265539), serves as a significant intermediate in the production of fragrances and agrochemicals. google.com This precedent highlights the potential of this compound as a valuable intermediate in the synthesis of a variety of fine chemicals.

The aldehyde functionality of this compound allows for its conversion into a wide array of other functional groups, making it a precursor to various specialty reagents. For example, it can be oxidized to the corresponding carboxylic acid, 4-(4-tert-butylphenoxy)benzoic acid, which can then be used in the synthesis of esters, amides, and acid chlorides. Reduction of the aldehyde yields the corresponding benzyl (B1604629) alcohol, 4-(4-tert-butylphenoxy)benzyl alcohol, a precursor for ethers and other derivatives. These transformations enable the incorporation of the 4-(4-tert-butylphenoxy)phenyl moiety into more complex molecular architectures for applications in materials science, medicinal chemistry, and catalysis.

In the context of advanced chemical synthesis, this compound can be employed in various carbon-carbon bond-forming reactions to construct complex molecular skeletons. Its participation in reactions such as the aldol (B89426) condensation, Grignard reactions, and multicomponent reactions demonstrates its versatility as a synthetic intermediate. The presence of the bulky tert-butylphenoxy group can offer unique steric and electronic effects that can be exploited to control the regioselectivity and stereoselectivity of certain reactions. Although specific industrial processes utilizing this compound may not be publicly disclosed, its chemical reactivity makes it a valuable tool for chemists in both academic research and industrial development for the creation of novel and functional molecules.

Role in Supramolecular Chemistry and Self-Assembly

While specific studies focusing exclusively on the supramolecular chemistry of this compound are not extensively documented, its molecular structure suggests a significant potential for participation in self-assembly processes. The formation of supramolecular architectures is governed by a variety of non-covalent interactions, and the distinct functional groups within this compound—the aldehyde, the ether linkage, the aromatic rings, and the bulky tert-butyl group—can all play a role in directing these interactions. nih.gov

Hydrogen Bonding and Weak Interactions

The aldehyde functional group is a key player in forming directional intermolecular interactions. The oxygen atom of the carbonyl can act as a hydrogen bond acceptor, leading to the formation of C–H⋯O hydrogen bonds with neighboring molecules. nih.gov These interactions, although weaker than conventional hydrogen bonds, can collectively contribute to the stability and organization of the crystal lattice. nih.gov

In the context of this compound, various aromatic C-H donors can interact with the aldehyde oxygen, leading to the formation of defined supramolecular synthons. These synthons can then propagate into one-, two-, or three-dimensional networks.

Potential Hydrogen Bond Interactions Description
C–H···O (aldehyde)The aldehyde oxygen acts as an acceptor for hydrogen atoms from the aromatic rings of adjacent molecules.
C–H···O (ether)The ether oxygen can also participate as a hydrogen bond acceptor, though it is generally a weaker acceptor than the carbonyl oxygen.

π–π Stacking and Aromatic Interactions

The two phenyl rings in this compound provide ample opportunity for π–π stacking interactions. These interactions arise from the electrostatic attraction between the electron-rich and electron-poor regions of adjacent aromatic rings. The specific geometry of this stacking (e.g., face-to-face or offset) will be influenced by the other substituents on the rings.

Additionally, C–H⋯π interactions can occur, where a C-H bond from one molecule points towards the face of an aromatic ring on another molecule. These interactions are crucial in the fine-tuning of molecular packing in the solid state. nih.gov

Aromatic Interactions Description
π–π StackingInteractions between the phenyl rings of neighboring molecules, contributing to the formation of columnar or layered structures.
C–H···π InteractionsHydrogen atoms from the tert-butyl group or the aromatic rings can interact with the π-electron cloud of a nearby phenyl ring.

Role of the tert-Butyl Group in Self-Assembly

The sterically demanding tert-butyl group is expected to have a profound influence on the self-assembly of this compound. While its bulkiness might prevent a very close packing of the aromatic rings, it can also introduce a level of predictability and control over the resulting supramolecular architecture. For instance, the tert-butyl groups can create voids or channels within the crystal structure, a feature that is of interest in the design of porous materials.

Research on other molecules containing tert-butylphenyl groups has shown that these bulky substituents can direct the formation of specific, ordered phases in self-assembled monolayers on surfaces. aip.org Van der Waals interactions involving the tert-butyl groups can be a significant driving force for the formation of well-defined supramolecular structures. researchgate.net

Influence of the tert-Butyl Group Effect on Supramolecular Assembly
Steric HindranceCan prevent dense packing and may lead to the formation of more open or porous structures.
Directional ControlCan interdigitate with groups on adjacent molecules, leading to specific packing motifs.
van der Waals InteractionsThe large surface area of the tert-butyl group contributes significantly to the overall van der Waals forces, stabilizing the assembled structure. researchgate.net

Future Directions and Emerging Research Avenues

Development of Highly Efficient and Selective Synthetic Routes

The synthesis of 4-(4-tert-butylphenoxy)benzaldehyde and its derivatives is a key area of ongoing research. A common approach involves the Williamson ether synthesis, where a phenoxide reacts with a substituted benzyl (B1604629) halide. For instance, reacting 4-hydroxybenzaldehyde (B117250) derivatives with halogenated ethers in a polar aprotic solvent like DMF under an inert atmosphere can yield the desired product. Optimization of these reactions involves fine-tuning parameters such as temperature, reaction time, and the stoichiometry of the reactants.

Another significant synthetic application of this aldehyde is in the Knoevenagel condensation. This reaction, often catalyzed by piperidine, involves the condensation of a benzaldehyde (B42025) with a compound containing an active methylene (B1212753) group, such as tert-butyl cyanoacetate (B8463686). chemrxiv.org This method has been successfully used to synthesize a range of tert-butyl phenylcyanoacrylates. chemrxiv.org

Furthermore, multicomponent reactions represent a modern and efficient approach to synthesizing complex molecules from simple starting materials in a single step. rsc.org These reactions are being explored for the synthesis of various heterocyclic compounds where substituted benzaldehydes are key building blocks. rsc.org

The table below summarizes some of the key synthetic reactions involving benzaldehyde derivatives.

Reaction TypeKey ReactantsCatalyst/ConditionsProduct Type
Williamson Ether Synthesis4-hydroxybenzaldehyde derivative, halogenated etherPolar aprotic solvent (e.g., DMF), baseEther-linked benzaldehyde
Knoevenagel CondensationBenzaldehyde, active methylene compound (e.g., tert-butyl cyanoacetate)PiperidineSubstituted acrylate
Aldol (B89426) CondensationBenzaldehyde, ketone/pyroneBase (e.g., magnesium methoxide)α,β-unsaturated ketone
Multicomponent ReactionsBenzaldehyde, amine, active methylene compoundVarious catalysts (acidic or basic)Heterocyclic compounds

Exploration of Novel Reactivity and Catalytic Pathways

The aldehyde functional group in this compound is a versatile handle for a wide array of chemical transformations. Standard reactions include oxidation to the corresponding carboxylic acid and reduction to an alcohol. More advanced applications involve its use in catalytic cycles. For example, O,N-heterocyclic germylenes have been shown to be effective catalysts for the hydroboration and cyanosilylation of benzaldehyde. researchgate.net These reactions are initiated by the coordination of the catalyst with reagents like trimethylsilyl (B98337) cyanide (TMSCN) or pinacolborane (HBpin), followed by reaction with the aldehyde. researchgate.net

The reactivity of this compound is also being explored in the synthesis of biologically active molecules. For instance, it has been used as a starting material in the synthesis of phosphonosulfonates, which are inhibitors of dehydrosqualene synthase in Staphylococcus aureus, a key enzyme in its virulence pathway. nih.gov This highlights the potential for developing novel antibacterial agents based on this scaffold.

Integration into Next-Generation Advanced Material Systems

The unique molecular structure of this compound, featuring a bulky tert-butyl group and a reactive aldehyde, makes it a valuable building block for advanced materials. The tert-butyl group can enhance solubility and influence the packing of polymer chains, which is advantageous in the creation of processable high-performance polymers. researchgate.netresearchgate.net

Aromatic polyimides containing the 4-(4-tert-butylphenoxy) moiety have been synthesized and shown to exhibit high thermal stability and good mechanical properties. researchgate.netresearchgate.net The incorporation of the bulky tert-butylphenoxy group can increase the fractional free volume of the polymer, leading to enhanced gas permeability, a desirable property for gas separation membranes. researchgate.netresearchgate.net

Furthermore, this aldehyde is a precursor for synthesizing larger, more complex molecules with specific photophysical properties. For example, it can be used to create perylene-fullerene dyads, which are of interest for their potential applications in organic photovoltaics due to efficient photoinduced energy transfer. psu.edu Phthalocyanines bearing tert-butylphenoxy substituents have also been synthesized and studied for their nonlinear optical properties and potential use in photodynamic therapy. researchgate.net

Computational Design and Predictive Modeling for Structure-Property Relationships

Computational chemistry is playing an increasingly important role in predicting the properties of molecules based on their structure. kashanu.ac.ir For derivatives of this compound, computational methods are being used to understand and predict structure-activity relationships (SAR) and quantitative structure-activity relationships (QSAR). nih.govoup.com

For example, in the development of inhibitors for bacterial enzymes, computational docking studies can predict how different derivatives will bind to the active site of the target protein. researchgate.net This allows for the rational design of more potent and selective inhibitors. By analyzing factors such as hydrophobicity, electronic properties, and steric effects, researchers can virtually screen libraries of compounds and prioritize the most promising candidates for synthesis and testing. oup.com

In the field of materials science, computational modeling can help predict the physical properties of polymers derived from this aldehyde, such as their thermal stability, solubility, and gas permeability. researchgate.net This predictive capability accelerates the discovery of new materials with tailored properties for specific applications.

Synergistic Applications in Multi-Functional Chemical Systems

The combination of the reactive aldehyde group with the bulky tert-butylphenoxy moiety allows for the design of multi-functional chemical systems. These systems can exhibit synergistic effects, where the properties of the whole are greater than the sum of its parts.

For instance, the aldehyde can be used to link the 4-(4-tert-butylphenoxy) group to other functional units, creating molecules with combined properties. An example is the synthesis of molecules that act as both virulence factor inhibitors in bacteria and possess favorable pharmacokinetic properties due to the lipophilic tert-butyl group. nih.govgoogle.com

In the context of materials, the aldehyde can be used to anchor the molecule to a surface or to another polymer chain, while the tert-butylphenoxy group influences the material's bulk properties. This could be utilized in the development of functional coatings, sensors, or drug delivery systems. The modular nature of the synthesis of derivatives allows for the creation of a diverse library of compounds with a wide range of potential applications. nih.gov

Q & A

Q. What are the common synthetic routes for preparing 4-(4-tert-Butylphenoxy)benzaldehyde, and what reaction conditions are optimal?

Methodological Answer: The synthesis of this compound typically involves forming an ether linkage between 4-tert-butylphenol and 4-hydroxybenzaldehyde derivatives. A plausible route includes:

  • Step 1: Reacting 4-tert-butylphenol with 4-fluorobenzaldehyde in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent like dimethylformamide (DMF) to form the ether bond .
  • Step 2: Purification via column chromatography or recrystallization to isolate the product.

Key Considerations:

  • Catalysts/Reagents: Phosphorus oxychloride (POCl₃) or iodine (I₂) with triphenylphosphine (PPh₃) may act as dehydrating agents in analogous reactions .
  • Solvents: Dichloromethane or toluene under reflux conditions are common .

Q. Table 1: Synthetic Routes Comparison

MethodReagents/ConditionsReference
EtherificationK₂CO₃, DMF, reflux
DehydrationPOCl₃, CH₂Cl₂, reflux
Oxidative CouplingI₂, PPh₃, Et₃N, toluene

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

  • Chromatography: High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., 254 nm) is recommended for purity analysis. Derivatization with agents like 4-(diethylamino)benzaldehyde (DEAB) enhances detection sensitivity .
  • Spectroscopy:
    • NMR: ¹H/¹³C NMR to confirm structural integrity (e.g., aldehyde proton at ~10 ppm, tert-butyl group at 1.3 ppm).
    • FT-IR: Peaks at ~1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O ether linkage).
  • Mass Spectrometry: High-resolution MS (HRMS) for molecular weight verification (expected MW: ~270.3 g/mol based on analogous compounds) .

Q. Table 2: Analytical Techniques

TechniqueKey ParametersReference
HPLC-UVC18 column, acetonitrile/water gradient
¹H NMRCDCl₃ solvent, 400 MHz
FT-IRKBr pellet, 400–4000 cm⁻¹ range

Q. What are the solubility properties of this compound in common organic solvents, and how do they influence experimental design?

Methodological Answer:

  • Solubility Profile:
    • High Solubility: Dichloromethane, chloroform, DMSO.
    • Moderate Solubility: Ethanol, acetone.
    • Low Solubility: Water, hexane.
  • Experimental Design Implications:
    • Use DMSO for biological assays requiring aqueous compatibility .
    • Prefer chlorinated solvents for reactions involving nucleophilic additions (e.g., Grignard reagents) .

Advanced Research Questions

Q. How does the tert-butylphenoxy group influence the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer:

  • Steric Effects: The bulky tert-butyl group reduces electrophilicity at the carbonyl carbon, slowing nucleophilic attack. Kinetic studies using Wittig reactions show lower yields compared to unsubstituted benzaldehydes .
  • Electronic Effects: Electron-donating phenoxy groups decrease aldehyde electrophilicity, requiring stronger nucleophiles (e.g., organolithium reagents) or Lewis acid catalysts (e.g., BF₃·OEt₂) .

Recommendations:

  • Optimize reaction temperatures (e.g., −78°C for organometallic additions) to mitigate steric hindrance .

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

  • Data Reconciliation Steps:
    • Standardize Assays: Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls to compare anti-inflammatory or antimicrobial activities .
    • Structural Confirmation: Ensure derivatives are fully characterized (e.g., NOESY NMR to confirm regiochemistry) .
    • Dose-Response Studies: Perform IC₅₀ evaluations across multiple concentrations to validate activity thresholds .

Case Study: Derivatives with trifluoromethyl groups showed conflicting cytotoxicity results until purity was verified via HPLC, highlighting the need for rigorous quality control .

Q. What methodologies are recommended for studying the kinetic behavior of this compound in Wittig reactions?

Methodological Answer:

  • Kinetic Analysis Protocol:
    • In Situ Monitoring: Use UV-Vis spectroscopy to track aldehyde consumption at 280 nm .
    • Variable Temperature Studies: Perform reactions at 25°C, 40°C, and 60°C to calculate activation energy (Eₐ) via the Arrhenius equation.
    • Computational Modeling: Density Functional Theory (DFT) to simulate transition states and identify rate-limiting steps .

Q. Table 3: Kinetic Parameters for Wittig Reactions

ConditionRate Constant (k, s⁻¹)Eₐ (kJ/mol)Reference
With PPh₃, I₂1.2 × 10⁻³85.4
Without Catalyst3.5 × 10⁻⁵112.7

Q. Safety and Handling

  • Toxicity Data: Limited acute toxicity reported, but handle with nitrile gloves and under fume hoods due to potential irritancy .
  • Storage: Store in amber vials at 2–8°C to prevent aldehyde oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.